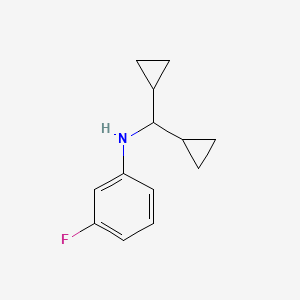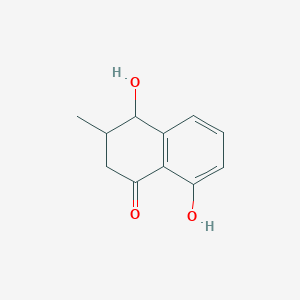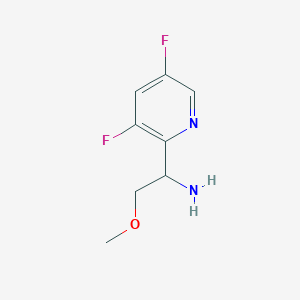
Boc-DL-Val-DL-Arg-AMC.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-DL-Val-DL-Arg-AMCIt is commonly used in biochemical assays to measure the activity of proteases, particularly trypsin-like serine proteases . The compound is characterized by its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Val-DL-Arg-AMC.HCl typically involves the protection of the amino acids valine and arginine with a tert-butyloxycarbonyl (Boc) group. The protected amino acids are then coupled with 7-amido-4-methylcoumarin (AMC) using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain a stable, dry powder form .
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Val-DL-Arg-AMC.HCl primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for proteases, which cleave the peptide bond between the arginine residue and the AMC moiety, releasing the fluorescent AMC product .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in a buffered aqueous solution at a pH optimal for the specific protease being studied. Common buffers include Tris-HCl and phosphate-buffered saline (PBS). The reaction is often monitored using a fluorometer to measure the increase in fluorescence intensity .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence. This product is used as an indicator of protease activity in various biochemical assays .
Scientific Research Applications
Boc-DL-Val-DL-Arg-AMC.HCl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-DL-Val-DL-Arg-AMC.HCl involves its cleavage by proteases at the peptide bond between the arginine residue and the AMC moiety. This cleavage releases the fluorescent AMC product, which can be quantitatively measured. The fluorescence intensity is directly proportional to the protease activity, allowing researchers to monitor and quantify enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-Val-Pro-Arg-AMC hydrochloride: Another fluorogenic substrate used to measure trypsin-like serine protease activity.
Boc-Arg-Val-Arg-Arg-AMC hydrochloride: A substrate efficiently cleaved by furin, a calcium-dependent serine protease.
Uniqueness
Boc-DL-Val-DL-Arg-AMC.HCl is unique in its specific application for measuring trypsin-like serine protease activity. Its design allows for high sensitivity and specificity in detecting protease activity, making it a valuable tool in various research fields .
Properties
Molecular Formula |
C26H39ClN6O6 |
|---|---|
Molecular Weight |
567.1 g/mol |
IUPAC Name |
tert-butyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C26H38N6O6.ClH/c1-14(2)21(32-25(36)38-26(4,5)6)23(35)31-18(8-7-11-29-24(27)28)22(34)30-16-9-10-17-15(3)12-20(33)37-19(17)13-16;/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H,30,34)(H,31,35)(H,32,36)(H4,27,28,29);1H |
InChI Key |
IIBVOTHVDCXGII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)
![N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B12103703.png)
![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)








![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)


